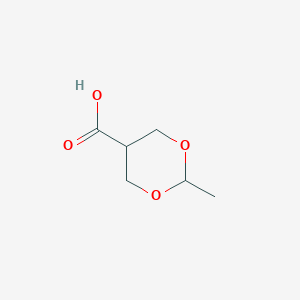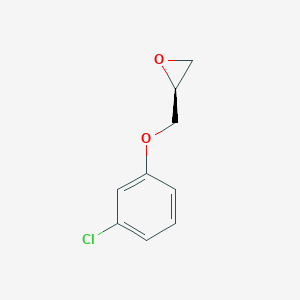
3-(4-chlorobutyl)-1H-indole-5-carbonitrile
概要
説明
While the specific compound 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is not directly mentioned in the provided papers, we can infer some information based on related compounds and their synthesis and structural analysis. Indole derivatives are a significant class of compounds in medicinal chemistry due to their presence in numerous biologically active molecules.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps to introduce various functional groups. For example, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile is achieved through a three-step process starting from a tetrahydroindolone, involving cyanation and halogenation/dehydrohalogenation steps, with an overall yield of 84% . This suggests that the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile could also involve multi-step reactions, possibly starting from a simple indole or indolone and introducing the chlorobutyl and carbonitrile groups in subsequent steps.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of crystalline compounds. For instance, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined using this method . Although the exact structure of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is not provided, similar analytical techniques could be used to elucidate its structure, including the positioning of the chlorobutyl and carbonitrile groups on the indole framework.
Chemical Reactions Analysis
The reactivity of indole derivatives can vary significantly depending on the substituents present on the indole ring. The papers do not provide specific reactions for the compound , but they do offer insights into the types of chemical reactions that indole derivatives might undergo. For example, the conversion of 4-hydroxy-1H-indole-2-carbonitrile to a positive inotrope indicates that indole derivatives can be functionalized further to yield pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their functional groups. The paper on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile discusses the compound's optical properties, including UV–vis absorption and fluorescence spectroscopy, which are affected by solvent interactions . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile as well.
科学的研究の応用
Continuous Flow Process in Synthesis
Karadeolian et al. (2018) developed a continuous flow process for reductive deoxygenation to synthesize 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. The process, using a continuous stirred tank reactor, demonstrated advantages like increased yield, minimized impurity formation, enhanced safety, and purity without additional purification steps (Karadeolian et al., 2018).
Synthesis of Vilazodone Hydrochloride
Mei (2013) described the synthesis of Vilazodone Hydrochloride, where 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a key intermediate. This synthesis involved multiple steps including acylation, reduction, and condensation (Shu-Tao Mei, 2013).
Improvement in Synthetic Methods
Jian-me (2015) improved the synthetic process for related compounds, enhancing yield and simplifying purification, thereby indirectly highlighting the importance of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in complex chemical syntheses (Shi Jian-me, 2015).
Potential Role in SARS-CoV-2 Research
Venkateshan et al. (2020) explored azafluorene derivatives, similar in structure to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, for their potential in inhibiting SARS-CoV-2 RdRp. This suggests possible avenues for research using structurally related compounds (Venkateshan et al., 2020).
Varied Synthetic Applications
Other studies highlight the chemical's diverse applications in synthesis. For example, Abdallah (2007) and Petrova et al. (2023) demonstrated its use in creating a variety of novel compounds (Tayseer A. Abdallah, 2007); (O. Petrova et al., 2023).
Investigation of Vilazodone Synthesis
Hu and Su (2020) investigated a novel route for synthesizing vilazodone, emphasizing the importance of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile as an intermediate in pharmaceutical synthesis (F. Hu & W. Su, 2020).
Safety and Hazards
3-(4-chlorobutyl)-1H-indole-5-carbonitrile should be handled with care to avoid contact with skin and eyes, and inhalation of its mist, gas, or vapors should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be used only in well-ventilated areas, away from heat, sparks, open flames, and hot surfaces .
作用機序
Target of Action
3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a research chemical that is primarily used in the field of neurology . It is associated with several research areas including neurotransmission , Alzheimer’s , memory , learning and cognition , Parkinson’s , schizophrenia , addiction , and pain and inflammation . .
特性
IUPAC Name |
3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJWMEJWFYRORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432273 | |
| Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
CAS RN |
143612-79-7 | |
| Record name | 3-(4-Chlorobutyl)-5-cyanoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-5-carbonitrile, 3-(4-chlorobutyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-CHLOROBUTYL)-5-CYANOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DNG55PBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using a continuous flow process for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile?
A1: Research has shown that utilizing a continuous flow process, specifically a continuous stirred tank reactor (CSTR) setup, for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile offers several advantages over traditional batch processes []. These include:
Q2: What are the different synthetic routes explored for producing 3-(4-chlorobutyl)-1H-indole-5-carbonitrile?
A2: Researchers have investigated various methods for synthesizing 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
- Reductive Deoxygenation: One approach involves the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile. This method, explored using a continuous flow process [], utilizes reducing agents like sodium borohydride or a borane·THF complex in conjunction with iron trichloride.
- Acylation and Reduction: An alternative route involves the acylation of 5-cyanoindole with 4-chlorobutyl chloride, followed by a reduction step []. This method provides an alternative pathway for obtaining the desired compound.
- Diazotization and Fischer Indole Cyclization: A novel approach utilizes 4-cyanoaniline and 6-chlorohexanal as starting materials []. This method involves the diazotization of 4-cyanoaniline followed by Fischer indole cyclization with 6-chlorohexanal to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Q3: What are the potential benefits of exploring alternative synthetic routes for this compound?
A3: Investigating different synthetic pathways, as seen in the novel route using 4-cyanoaniline [], offers several potential advantages:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)


![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)

